![molecular formula C20H16FN3S B2807463 4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207030-54-3](/img/structure/B2807463.png)

4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

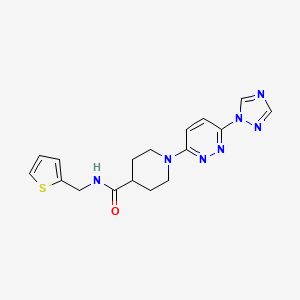

The compound “4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure composed of two nitrogen-containing rings (pyrazole and pyrazine). Attached to this core are a fluorobenzyl group and a methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrazolo[1,5-a]pyrazine core, with the fluorobenzyl and methylphenyl groups attached at the 4 and 2 positions, respectively .Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. The presence of the sulfur atom in the thioether linkage (benzylthio group) could potentially make this compound susceptible to oxidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a fluorine atom could influence its reactivity and the polarity of the molecule .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Novel Synthesis Approaches : Research includes the synthesis of various fluorine-substituted compounds, such as benzo[b]pyrans and pyrazoles, with potential anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran compounds were synthesized and evaluated against lung, breast, and CNS cancer cell lines, demonstrating anticancer activity at low concentrations (Hammam et al., 2005). Similarly, fluoro-substituted chromeno[2,3-c]pyrazol- and benzothieno[2,3-c]pyrazol-4(1H)-ones were synthesized, showcasing the diverse synthetic routes possible for fluoro-substituted heterocycles (Holzer et al., 2010).

Regioselectivity in Synthesis : The study of regioselectivity in 1,3-dipolar cycloadditions leading to isoxazoline and pyrazolo[3,4-d]pyridazines underscores the importance of precise chemical reactions in synthesizing complex molecules with potential biological activities (Zaki et al., 2016).

Biological Activities

Anticancer Properties : Several studies have focused on the design and synthesis of compounds with potential anticancer activities. For example, pyrazole derivatives containing benzo[d]thiazole and aminoguanidine units have shown significant in vitro anti-proliferative activity against different cancer cell lines, suggesting their potential as anticancer agents (Liu et al., 2019).

Antimicrobial and Anti-inflammatory Activities : The synthesis and evaluation of new imidazolyl acetic acid derivatives revealed compounds with significant anti-inflammatory and analgesic activities, indicating the potential for developing new therapeutic agents (Khalifa et al., 2008).

Enzyme Inhibition : Pyrazole derivatives have been synthesized as potential COX-2 inhibitors, highlighting the role of chemical synthesis in discovering new drugs for treating inflammation and related disorders (Patel et al., 2004).

Properties

IUPAC Name |

4-[(4-fluorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3S/c1-14-4-2-3-5-17(14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEYCSZSWGINMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2807380.png)

![(2Z)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2807381.png)

![(1S,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2807384.png)

![N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807386.png)

![3-Fluoro-4-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2807402.png)

![2-(methylsulfanyl)-N-{2-[(trifluoromethyl)sulfanyl]ethyl}pyridine-3-carboxamide](/img/structure/B2807403.png)